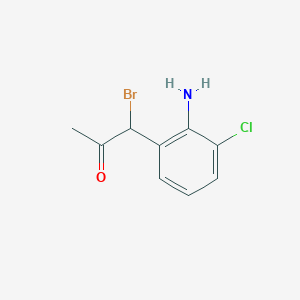![molecular formula C11H13N3O4 B14057681 Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate CAS No. 869951-81-5](/img/structure/B14057681.png)
Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester is a complex organic compound It is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a hydrazinylidene and aminocarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways involved in diseases.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenoxy group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, ethyl ester
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, propyl ester
- Acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, butyl ester
Uniqueness
The uniqueness of acetic acid, 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]-, methyl ester lies in its specific substitution pattern and the presence of the hydrazinylidene group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl ester group also influences its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
869951-81-5 |
|---|---|
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
methyl 2-[4-[(carbamoylhydrazinylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C11H13N3O4/c1-17-10(15)7-18-9-4-2-8(3-5-9)6-13-14-11(12)16/h2-6H,7H2,1H3,(H3,12,14,16) |
Clave InChI |
YUYSKQPCIZRQGL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=CC=C(C=C1)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


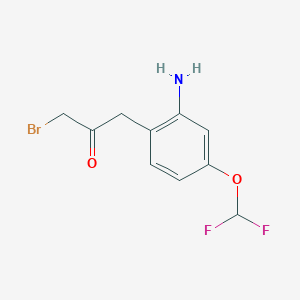
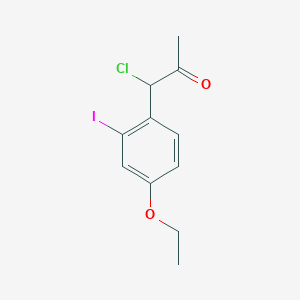
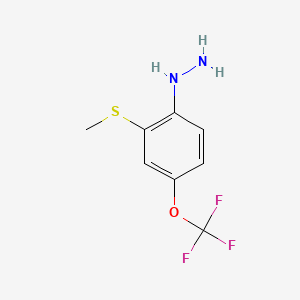
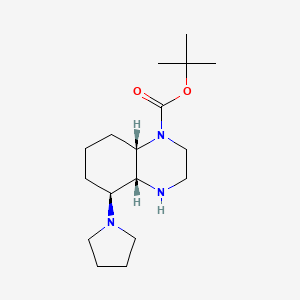
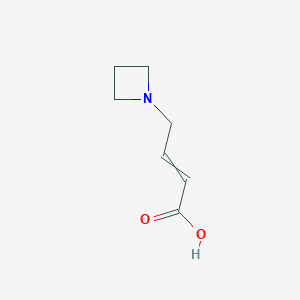
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
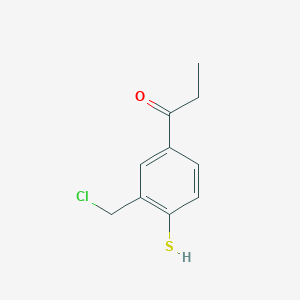
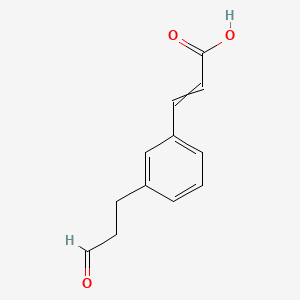
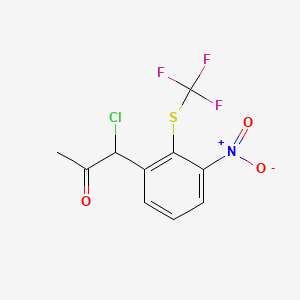
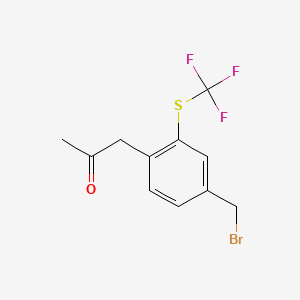
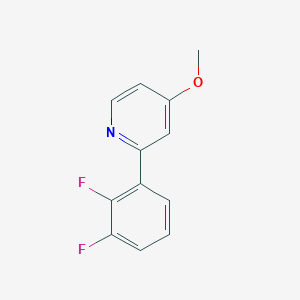
![2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate](/img/structure/B14057675.png)

